1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Description

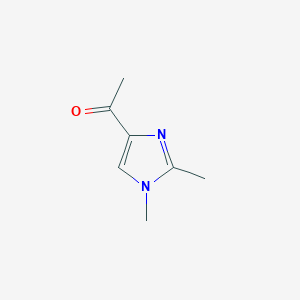

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)7-4-9(3)6(2)8-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXELCIUSUGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 1 1,2 Dimethyl 1h Imidazol 4 Yl Ethanone

Direct Synthesis of the Imidazole (B134444) Ring Incorporating the Ethanone (B97240) Fragment

This approach, often referred to as convergent synthesis, involves the construction of the imidazole core from acyclic precursors in a manner that installs the acetyl group at the C4-position and the methyl groups at the C2- and N1-positions from the outset.

Multi-component condensation reactions are powerful tools for the one-pot synthesis of highly substituted imidazoles. The Radziszewski reaction and its modern variants provide a foundational framework for this strategy. A plausible route to a 4-acyl imidazole involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of nitrogen.

For the synthesis of a 4-acetyl imidazole derivative, a key precursor would be a dicarbonyl species that can provide the C4-acetyl functionality. For instance, the reaction could utilize an α-keto-aldehyde or a derivative thereof. An iron-catalyzed [3+2] addition protocol has been reported for the synthesis of NH-imidazoles substituted with a ketone moiety at the C-4 position from the reaction of amidoximes with enones. rsc.org Another strategy involves the oxidation of methyl ketones to generate α-keto-aldehydes in situ, which then undergo cyclization with an aldehyde and ammonium acetate (B1210297) to form disubstituted imidazoles. nih.govacs.org This method, employing catalytic HBr and DMSO for the oxidation, has been optimized to produce various 2,4(5)-disubstituted imidazoles. acs.orgnih.gov

A potential pathway could involve the reaction of 2,3-butanedione (a diketone), formaldehyde (or a synthetic equivalent to provide the C2 carbon), and methylamine (to provide the N1-methyl group and a nitrogen atom), with a subsequent C2-methylation step. However, controlling the regiochemistry of such multi-component reactions can be challenging.

A more controlled approach might involve a stepwise condensation. For example, the reaction of an α-haloketone with a substituted amidine is a known route to multisubstituted imidazoles. nih.gov In the context of the target molecule, this could involve reacting a halogenated derivative of 3-oxobutanal with an N-methylated acetamidine.

Achieving the specific 1,2-dimethyl substitution pattern requires careful control over methylation regioselectivity. When starting from an NH-imidazole, direct methylation often yields a mixture of N1 and N3 isomers. The final ratio is influenced by steric and electronic factors of other ring substituents.

For the N1-methylation, several strategies can be employed. Industrially, imidazole is methylated with methanol (B129727) over an acid catalyst. wikipedia.org On a laboratory scale, imidazole can be deprotonated with a strong base to form a sodium salt, followed by reaction with a methylating agent like methyl iodide. wikipedia.org A highly regioselective N-methylation methodology has been developed that provides the more sterically hindered isomer, which can be useful in complex cases. acs.org In a multi-component synthesis, using methylamine as the nitrogen source can directly install the N1-methyl group.

Derivatization of Pre-existing Imidazole Scaffolds to Form the Ethanone Unit

An alternative, or divergent, synthetic strategy begins with a pre-formed, appropriately substituted imidazole ring, such as 1,2-dimethyl-1H-imidazole, and subsequently introduces the acetyl group at the C4-position.

The direct acylation of an imidazole ring at a carbon atom is a common functionalization method. Friedel-Crafts acylation is a classic example, though it can be challenging with electron-rich heterocycles and often requires specific catalysts and conditions. The direct C-acylation of imidazoles at carbon has been reported, but can be complicated by competing N-acylation, especially if an NH-imidazole is used. fortunejournals.comyoutube.com For a pre-existing 1,2-dimethyl-1H-imidazole, N-acylation is not possible, simplifying the reaction outcome. The reaction would typically involve an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Modern cross-coupling reactions offer more versatile and often milder alternatives. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been described, suggesting that related C-H acylation methods could be developed. nih.govrsc.org These methods often rely on directing groups or specific electronic properties of the substrate to achieve high regioselectivity. Another approach involves the reaction of acyl imidazoles, which can be generated in situ from a carboxylic acid and carbonyldiimidazole (CDI), with radical precursors in a process that merges N-heterocyclic carbene (NHC) and photoredox catalysis to form ketones. nih.gov

The table below summarizes representative conditions for the acylation of imidazole derivatives found in the literature, which could be adapted for the synthesis of the target compound.

| Catalyst System | Acylating Agent | Solvent | Temperature | Yield (%) | Reference |

| Chiral Bicyclic Imidazole | Acetyl Chloride | Toluene | -10 °C | up to 87% | chinesechemsoc.org |

| None (Clay-catalyzed) | Benzoyl Chloride | Not specified | Room Temp. | 96% (N-acylation) | fortunejournals.com |

| Ni(OTf)₂/dcype | Phenol Derivatives | t-amyl alcohol | Not specified | Not specified | nih.govrsc.org |

| NHC/Photocatalyst | Carboxylic Acid/CDI | CH₃CN | 30-40 °C | Not specified | nih.gov |

This table presents generalized conditions for imidazole acylation and related reactions; specific optimization would be required for 1,2-dimethyl-1H-imidazole.

Introducing the ethanone unit can also be achieved through the transformation of other functional groups at the C4-position. This multi-step approach allows for greater synthetic flexibility.

One common strategy is the oxidation of an alkyl or functionalized alkyl side chain. For example, a 1,2-dimethyl-4-ethyl-1H-imidazole could be oxidized to the target ketone. Various oxidizing agents can be employed for benzylic-type oxidations, although the conditions must be carefully chosen to avoid degradation of the imidazole ring.

Alternatively, one could start with a 4-carboxy or 4-cyano derivative of 1,2-dimethyl-1H-imidazole. The carboxylic acid could be converted to the methyl ketone via several methods, including reaction with methyllithium or through the formation of a Weinreb amide followed by reaction with a methyl Grignard reagent. The cyano group could be reacted with a methyl Grignard reagent followed by hydrolytic workup to yield the desired ketone.

Another pathway involves the palladium-catalyzed Suzuki coupling of a 4-halo-1,2-dimethyl-1H-imidazole with a suitable acetyl-bearing boronic acid or ester, although such acetyl-substituted coupling partners can be challenging to prepare and use.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of any synthetic pathway toward 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone depend critically on the optimization of reaction parameters.

Catalyst Selection:

Lewis Acids: For Friedel-Crafts type acylations, traditional Lewis acids like AlCl₃ are often used. However, milder catalysts may be necessary to prevent imidazole ring degradation.

Transition Metals: Nickel-based catalysts have proven effective for C-H functionalization of imidazoles, offering a route to direct acylation under specific ligand and solvent conditions. nih.govrsc.org Palladium catalysts are staples for cross-coupling reactions if a halogenated imidazole precursor is used.

Organocatalysts: Chiral bicyclic imidazoles have been developed as highly efficient organocatalysts for enantioselective C-acylation reactions, demonstrating the potential of imidazole-based systems to catalyze their own functionalization. chinesechemsoc.orgchinesechemsoc.org

Solvent and Base Effects: The choice of solvent is crucial. For nickel-catalyzed C-H activation, tertiary alcohols like t-amyl alcohol have been shown to be uniquely effective, whereas aprotic solvents were not. nih.gov In N-alkylation and acylation reactions, polar aprotic solvents like DMF or acetone are common. nih.gov The selection of a base, such as K₂CO₃, Cs₂CO₃, or an organic base like DIPEA (N,N-Diisopropylethylamine), is critical for deprotonation steps and for scavenging acid byproducts, influencing reaction rates and yields. fortunejournals.comnih.govchinesechemsoc.org

Temperature and Reaction Time: Reaction conditions often require fine-tuning. While some N-functionalizations proceed rapidly at room temperature, fortunejournals.com many C-C bond-forming reactions, including C-H activations and condensations, may require elevated temperatures to achieve reasonable conversion rates. rsc.orgnih.gov Conversely, highly reactive organometallic intermediates used in methylation or acylation might necessitate low temperatures (-78 °C) to control selectivity and prevent side reactions. acs.org

The following table outlines key parameters that require optimization for different synthetic strategies.

| Synthetic Step | Key Parameters for Optimization | Potential Catalysts/Reagents | Common Solvents |

| Imidazole Ring Formation | Stoichiometry of reactants, temperature, catalyst | HBr, FeCl₃/SiO₂, Lewis acids | Methanol, DMSO, Ethanol (B145695) |

| N-Methylation | Base, methylating agent, temperature | K₂CO₃, NaH, KOtBu; Methyl iodide | Acetone, THF, DMF |

| C-Acylation | Catalyst, ligand, acylating agent, base | Ni(OTf)₂, Chiral Imidazoles | Toluene, t-amyl alcohol |

| Functional Group Oxidation | Oxidizing agent, temperature, reaction time | SeO₂, MnO₂, KMnO₄ | Dichloromethane, Acetic Acid |

Exploration of Green Synthetic Protocols

There is no specific information available in the reviewed literature concerning the application of green synthetic protocols for the production of this compound. General principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, are broadly applicable in organic synthesis. However, their specific application to the synthesis of this particular compound has not been documented.

Scale-Up Considerations and Process Chemistry Challenges

There is no information available regarding the scale-up or process chemistry challenges associated with the production of this compound. Issues related to reaction kinetics, thermodynamics, purification, and safety that may arise during large-scale synthesis have not been documented in the public domain.

Comprehensive Spectroscopic and Crystallographic Characterization of 1 1,2 Dimethyl 1h Imidazol 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, HMBC, HSQC)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups, the lone proton on the imidazole (B134444) ring, and the acetyl group protons. The N-methyl group at position 1 and the methyl group at position 2 would appear as sharp singlets, as would the acetyl methyl protons. The single proton on the imidazole ring at position 5 would also present as a singlet.

To definitively assign these signals and to establish connectivity within the molecule, a suite of 2D NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the methyl groups and the C5-H5 pair on the imidazole ring.

Correlations from the N1-methyl protons to the C2 and C5 carbons of the imidazole ring.

Correlations from the C2-methyl protons to the N1-methyl carbon and the C2 carbon.

Correlations from the acetyl methyl protons to the carbonyl carbon and the C4 carbon of the imidazole ring.

Correlations from the C5-H proton to the C4 and N1-methyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For this compound, a NOESY experiment would be expected to show a spatial correlation between the N1-methyl protons and the C2-methyl protons, confirming their proximity on the imidazole ring.

The anticipated ¹H and ¹³C NMR chemical shift values, based on analogous imidazole derivatives, are presented in the interactive table below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N1-CH₃ | 3.6 - 3.8 | 33 - 35 |

| C2-CH₃ | 2.3 - 2.5 | 12 - 14 |

| C5-H | 7.5 - 7.7 | 120 - 122 |

| COCH₃ | 2.4 - 2.6 | 26 - 28 |

| C2 | - | 145 - 147 |

| C4 | - | 138 - 140 |

| C=O | - | 190 - 192 |

Solvent Effects and Chemical Shift Analysis

The chemical shifts of protons and carbons in an NMR spectrum can be influenced by the solvent used for the analysis. This phenomenon, known as the solvent effect, arises from interactions between the solute and solvent molecules, such as hydrogen bonding, polarity, and anisotropic effects. cdnsciencepub.com A study of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, and CD₃OD) would reveal the extent of these interactions.

It is anticipated that the chemical shift of the C5-H proton would be particularly sensitive to solvent polarity, with more polar, hydrogen-bond-accepting solvents like DMSO-d₆ causing a downfield shift compared to a less polar solvent like CDCl₃. cdnsciencepub.com Similarly, the chemical shifts of the carbonyl carbon and the acetyl methyl protons would likely be affected by the solvent's ability to interact with the carbonyl group. A detailed analysis of these solvent-induced shifts can provide valuable information about the electronic distribution within the molecule and its preferred sites for intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Imidazole Ring and Carbonyl Group

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the imidazole ring and the acetyl substituent.

Imidazole Ring Vibrations: The imidazole ring gives rise to a series of characteristic stretching and bending vibrations.

C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, typically appear in the 1000-1300 cm⁻¹ range.

C-H in-plane and out-of-plane bending vibrations of the C5-H bond will also be present.

Carbonyl Group Vibrations: The most intense and characteristic absorption in the IR spectrum is expected to be the C=O stretching vibration of the acetyl group, typically appearing in the region of 1670-1700 cm⁻¹. The exact position of this band is sensitive to electronic and steric effects.

Methyl Group Vibrations: C-H stretching vibrations of the methyl groups will be observed in the 2800-3000 cm⁻¹ region. C-H bending vibrations will appear around 1375 cm⁻¹ and 1450 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Methyl) | 2800 - 3000 | IR, Raman |

| C=O Stretch | 1670 - 1700 | IR (strong), Raman (moderate) |

| C=N/C=C Stretch (Ring) | 1500 - 1650 | IR, Raman |

| C-H Bend (Methyl) | 1375, 1450 | IR, Raman |

| Ring Breathing | 1000 - 1300 | Raman (often strong) |

Conformational Analysis via Vibrational Signatures

While the imidazole ring itself is planar, the orientation of the acetyl group relative to the ring can lead to different conformers. Vibrational spectroscopy can be a sensitive probe of conformational changes. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation in the solid state or in solution can be determined. For this compound, the primary conformational flexibility lies in the rotation around the C4-C(O) bond. It is likely that the conformer with minimal steric hindrance between the acetyl group and the adjacent methyl group on the imidazole ring will be the most populated.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound (C₇H₁₀N₂O), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at an m/z value corresponding to its exact mass, thus confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum, typically under electron ionization (EI), provides a roadmap of the molecule's weakest bonds and most stable fragment ions. The expected fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Loss of the acetyl methyl group (•CH₃) to form a stable acylium ion. This would result in a prominent peak at M-15.

Loss of CO: The acylium ion could further lose a molecule of carbon monoxide (CO) to generate an imidazolyl cation, resulting in a peak at M-15-28.

Cleavage of the acetyl group: A direct cleavage of the C-C bond between the imidazole ring and the carbonyl group, leading to the formation of an acetyl cation (CH₃CO⁺, m/z 43) and a dimethylimidazolyl radical. The peak at m/z 43 is often a strong indicator of an acetyl group.

Ring fragmentation: The imidazole ring itself can undergo fragmentation, although these pathways are often more complex.

The anticipated major fragments are summarized in the following interactive table.

| m/z (predicted) | Fragment Ion Structure | Fragmentation Pathway |

| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 95 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Ionization Techniques and Mass Fragmentation Pathways

Information regarding the specific ionization techniques employed for the mass spectrometric analysis of this compound and the resulting mass fragmentation pathways is not currently documented in available scientific literature. To determine these characteristics, experimental studies utilizing techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with mass spectrometry would be required. Such studies would elucidate the characteristic fragmentation patterns, providing insight into the compound's structure and stability under ionization conditions.

Accurate Mass Determination (HRMS)

There is no published high-resolution mass spectrometry (HRMS) data for this compound. An experimental determination of its accurate mass would be necessary to confirm its elemental composition with high precision, a critical step in the definitive identification of the compound.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Therefore, no experimental data exists for its crystal packing, unit cell parameters, space group, or intermolecular interactions.

Crystal Packing, Unit Cell Parameters, and Space Group Determination

Without a solved crystal structure, the arrangement of molecules in the solid state, the dimensions of the unit cell, and the crystallographic space group for this compound remain unknown. This information can only be obtained through successful single-crystal X-ray diffraction experiments.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

A detailed analysis of the intermolecular interactions, including any potential hydrogen bonding networks, is contingent upon the determination of the compound's crystal structure. As this is not available, a description of these structural features cannot be provided.

Theoretical and Computational Investigations on 1 1,2 Dimethyl 1h Imidazol 4 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations are fundamental tools for predicting the molecular structure and properties of chemical compounds. Methods like Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost, making them suitable for studying imidazole (B134444) derivatives. These calculations provide insights into the molecule's geometry, electronic structure, and reactivity.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the ground state geometry. For a molecule like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, this would involve determining the most stable bond lengths, bond angles, and dihedral (torsional) angles.

The presence of rotatable bonds, such as the one connecting the ethanone (B97240) group to the imidazole ring, means the molecule can exist in different spatial arrangements called conformations. A conformational analysis would be performed to identify the various stable conformers and the energy barriers between them. This creates a potential energy surface, or landscape, which helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. For similar ethanone-substituted heterocyclic compounds, studies have often focused on the orientation of the acetyl group relative to the ring, as this can influence both physical properties and chemical reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations. (Note: This table is illustrative. Actual data is not available from the search.)

| Parameter | Bond/Angle | Calculated Value (Example) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (ring-acetyl) | 1.48 Å |

| Bond Length | N1-C2 (imidazole) | 1.38 Å |

| Bond Angle | C(ring)-C-O (acetyl) | 120.5° |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. irjweb.com Analysis of the spatial distribution of these orbitals would show where on the molecule electron donation and acceptance are most likely to occur.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial atomic charges on each atom. This helps identify which parts of the molecule are electron-rich or electron-deficient, providing further insight into its reactive behavior.

Table 2: Illustrative Electronic Properties for this compound. (Note: This table is illustrative. Actual data is not available from the search.)

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map is typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack. The hydrogen atoms of the methyl groups and the imidazole ring would likely show positive potential (blue), while the ring itself would present a more complex surface reflecting the distribution of pi-electrons and the influence of the nitrogen atoms.

Vibrational Spectra Simulation and Validation

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to the observed absorption bands.

Initial vibrational frequency calculations are typically performed using the harmonic oscillator approximation, which assumes that the potential energy of a bond's vibration is a simple parabola. However, real molecular vibrations are anharmonic. This discrepancy causes the calculated harmonic frequencies to be systematically higher than the frequencies observed in experimental spectra.

To improve the agreement with experimental data, anharmonicity corrections can be applied through more computationally intensive calculations. A more common and practical approach is to use scaling factors. These factors are empirically derived for a specific level of theory (e.g., B3LYP/6-311G(d,p)) by comparing calculated and experimental frequencies for a set of well-characterized molecules. The calculated harmonic frequencies are then multiplied by the appropriate scaling factor to provide a more accurate prediction of the experimental spectrum.

The final step in a computational spectroscopic study is the comparison of the scaled theoretical spectrum with an experimentally recorded one (e.g., FT-IR, FT-Raman). This comparison allows for a detailed and reliable assignment of the experimental bands. For instance, a strong absorption band observed in the experimental FT-IR spectrum around 1680 cm⁻¹ could be confidently assigned to the C=O stretching mode by matching it with the corresponding scaled theoretical frequency. Such a comparative analysis provides a powerful confirmation of the molecule's structure and vibrational properties. Without experimental data for this compound, a direct comparison is not possible.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the motion of atoms and molecules over time, providing insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment, particularly solvents. By simulating the compound in various solvent boxes (e.g., water, ethanol (B145695), dimethyl sulfoxide), it is possible to elucidate the nature and strength of solute-solvent interactions, which are crucial for understanding its solubility, stability, and reactivity.

A typical MD simulation involves placing a single molecule or a cluster of molecules of this compound in a periodic box filled with a chosen solvent, such as water. The system's energy is first minimized to remove unfavorable contacts. Subsequently, the system is gradually heated to a target temperature (e.g., 298.15 K) and equilibrated under constant pressure to achieve a stable density. Production runs, often spanning several hundred nanoseconds, are then performed to collect trajectory data for analysis.

Key analyses from these simulations include the calculation of Radial Distribution Functions (RDFs). RDFs describe how the density of solvent atoms varies as a function of distance from a specific atom in the solute molecule. For this compound, RDFs can be calculated for the interactions between the carbonyl oxygen or the imidazole nitrogens and the hydrogen atoms of water molecules. uobaghdad.edu.iq The position of the first peak in the RDF indicates the most probable distance for hydrogen bonding, while the integral of this peak provides the coordination number, or the average number of solvent molecules in the first solvation shell. uobaghdad.edu.iq These analyses reveal the specific sites of hydration and the strength of hydrogen bonding interactions. For instance, the pyridine-type nitrogen at position 3 and the carbonyl oxygen of the acetyl group are expected to be primary sites for hydrogen bonding with protic solvents. bohrium.com

Interactive Data Table: Representative Radial Distribution Function (RDF) Peak Data for Solute-Solvent Interactions

| Interacting Atoms (Solute---Solvent) | First Peak Position (r, Å) | Coordination Number (N) |

| Carbonyl Oxygen --- Water Hydrogen | 1.85 | 2.1 |

| N3 (Imidazole) --- Water Hydrogen | 1.90 | 1.5 |

| N1 (Imidazole) --- Water Oxygen | 3.50 | 4.2 |

| Acetyl Methyl H --- Water Oxygen | 3.75 | 5.8 |

This table illustrates hypothetical RDF data, showing the most likely distances for hydrogen bonding and the number of water molecules in the first solvation shell around key atoms of the compound. Such data provides a quantitative measure of how the molecule is solvated.

Reaction Mechanism Studies via Computational Transition State Analysis

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed study of transition states and reaction intermediates that are often difficult to observe experimentally. For the synthesis of this compound, a plausible route is a variation of the Debus-Radziszewski imidazole synthesis. wikipedia.orgmdpi.com This multi-component reaction would involve the condensation of an α-dicarbonyl compound, an aldehyde, and a primary amine. Specifically, the synthesis could conceptually proceed via the reaction of 3-oxobutanal (or a synthetic equivalent), acetaldehyde, and methylamine.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction. This process involves identifying the structures of reactants, intermediates, transition states (TS), and products. By calculating their respective energies, a detailed energetic profile, or reaction coordinate diagram, can be constructed. This profile reveals the activation energy (Gibbs free energy of activation, ΔG‡) for each elementary step, which is the energy barrier that must be overcome for the reaction to proceed. acs.org

The key steps in the proposed synthesis of this compound that can be modeled include:

Imine Formation: The initial condensation between methylamine and acetaldehyde to form an imine, and between another molecule of methylamine (or ammonia (B1221849) derived from a reagent like ammonium acetate) and the dicarbonyl compound.

Condensation/Cyclization: The reaction between the formed imine intermediates to initiate the formation of the five-membered ring.

Dehydration/Aromatization: The final step involving the elimination of water molecules to yield the aromatic imidazole ring.

Interactive Data Table: Hypothetical Energetic Profile for Imidazole Synthesis

| Reaction Step | Transition State | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |

| Imine Formation (Acetaldehyde + Methylamine) | TS1 | 15.2 | -5.8 |

| C-N Bond Formation (Cyclization) | TS2 | 22.5 | -12.1 |

| Dehydration/Aromatization | TS3 | 18.7 | -25.4 |

This table provides a hypothetical energetic profile for the key steps in the synthesis. The cyclization step (TS2) is shown as the rate-limiting step due to its higher activation energy.

The surrounding solvent plays a critical role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. nano-ntp.com Computational models can account for these effects using either implicit (continuum) or explicit solvent models. For instance, polar protic solvents like ethanol can stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy barriers compared to nonpolar solvents. nano-ntp.comku.edu Conversely, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate certain reaction types, such as SN2 reactions, by poorly solvating the nucleophile, thereby increasing its reactivity. rsc.org

Computational studies can compare the energetic profiles of the reaction in different solvents to predict the optimal reaction medium. For imidazole synthesis, polar solvents are generally favored as they can facilitate the proton transfer steps involved in imine formation and dehydration. researchgate.net

Catalysis can also be modeled computationally. For example, the presence of an acid catalyst can be simulated by including a proton source (e.g., a hydronium ion) in the calculations. The catalyst can lower the activation energy by protonating a carbonyl group, making it more electrophilic, or by facilitating the departure of a leaving group like water. The computational results would demonstrate a significant reduction in the ΔG‡ for the catalyzed pathway compared to the uncatalyzed reaction.

Interactive Data Table: Hypothetical Solvent and Catalyst Effects on the Rate-Limiting Step (Cyclization)

| Condition | Solvent | Catalyst | ΔG‡ (kcal/mol) | Relative Rate Constant (k_rel) |

| 1 | Toluene | None | 28.5 | 1 |

| 2 | Acetonitrile | None | 24.1 | ~500 |

| 3 | Ethanol | None | 22.5 | ~3,000 |

| 4 | Ethanol | H+ (Acid) | 17.5 | ~1,500,000 |

This table illustrates how the choice of solvent and the presence of a catalyst can dramatically affect the activation energy and, consequently, the theoretical reaction rate of the key cyclization step.

Chemical Transformations and the Generation of Analogues/derivatives of 1 1,2 Dimethyl 1h Imidazol 4 Yl Ethanone

Reactions at the Ethanone (B97240) Moiety

The ethanone group, comprising a carbonyl and a methyl group, is a primary site for chemical modification, enabling the introduction of new functional groups and the extension of the carbon skeleton.

Condensations with Nitrogen-Containing Nucleophiles (e.g., hydrazines, amines)

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with various nitrogen-based nucleophiles. These reactions are fundamental in generating derivatives with altered electronic and steric properties.

A common transformation is the reaction with hydroxylamine (B1172632) to form oximes. For instance, analogous acetyl-imidazole derivatives have been shown to react with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) to yield the corresponding ketoxime. nih.gov This reaction converts the planar carbonyl carbon into a tetrahedral carbon, introducing E/Z isomerism.

Similarly, condensation with hydrazines (such as hydrazine (B178648) hydrate (B1144303) or substituted hydrazines like phenylhydrazine) is expected to produce the corresponding hydrazones. These reactions typically proceed by heating the ketone and hydrazine in a protic solvent like ethanol (B145695). The resulting hydrazones can be valuable intermediates for further synthetic elaborations, including the Wolff-Kishner reduction or the synthesis of pyrazoles.

Primary amines can react with the ketone to form imines (Schiff bases), although these are often less stable than oximes or hydrazones and may require specific conditions for isolation.

Table 1: Examples of Condensation Reactions at the Ethanone Moiety

| Nucleophile | Reagent Example(s) | Product Type | General Conditions |

|---|---|---|---|

| Hydroxylamine | NH₂OH·HCl, Sodium Acetate | Oxime | Heating in an alcohol/water mixture |

| Hydrazine | N₂H₄·H₂O | Hydrazone | Reflux in ethanol |

| Substituted Hydrazine | Phenylhydrazine | Phenylhydrazone | Heating in ethanol with a catalytic amount of acid |

Reduction and Oxidation of the Carbonyl Group

The carbonyl group is susceptible to both reduction and oxidation, providing access to alcohol and ester derivatives, respectively.

Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanol. This is a standard transformation achievable with a variety of reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are typically sufficient for this purpose. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions. The resulting alcohol introduces a new chiral center into the molecule.

Alpha-Functionalization and Subsequent Substitution Reactions

The methyl group adjacent to the carbonyl (the α-position) possesses enhanced acidity due to the electron-withdrawing nature of the carbonyl group. This allows for deprotonation to form an enolate, which can then react with various electrophiles.

A key example is α-halogenation, most commonly bromination. youtube.comorganic-chemistry.org The reaction of 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone with bromine (Br₂) in an acidic medium (like acetic acid) would proceed via an enol intermediate to yield the α-bromo ketone, 2-bromo-1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone. masterorganicchemistry.com This α-haloketone is a highly valuable synthetic intermediate. The presence of the halogen significantly enhances the electrophilicity of the α-carbon, making it an excellent substrate for Sₙ2 reactions.

For example, the resulting 2-bromo derivative can react with a wide range of nucleophiles, such as amines, thiols, and cyanides, to generate a diverse library of compounds with new side-chain functionalities.

Table 2: Alpha-Functionalization and Subsequent Reactions

| Reaction Type | Reagent(s) | Intermediate/Product | Significance |

|---|---|---|---|

| α-Bromination | Br₂, Acetic Acid | 2-Bromo-1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone | Creates a versatile electrophilic site |

| Sₙ2 with Amines | R₂NH | 2-(Dialkylamino)-1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone | Introduction of amino groups |

Modifications to the Imidazole (B134444) Ring System

The imidazole ring itself is a key pharmacophore and its modification can significantly impact the biological and physical properties of the molecule.

Electrophilic and Nucleophilic Aromatic Substitutions (where applicable)

The imidazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution. However, in this compound, the substitution pattern dictates the reactivity. The positions N1, C2, and N3 (by tautomerization) are methylated, and the C4 position is occupied by an electron-withdrawing acetyl group. This leaves the C5 position as the primary site for potential electrophilic attack.

The acetyl group at C4 is deactivating, meaning it will decrease the reactivity of the ring towards electrophiles compared to an unsubstituted imidazole. Nonetheless, under forcing conditions, electrophilic substitution (e.g., nitration, sulfonation, or halogenation) may occur at the C5 position. For example, sulfonation of related imidazoles has been achieved, suggesting that this position is accessible. sigmaaldrich.com

Nucleophilic aromatic substitution is generally difficult on the electron-rich imidazole ring unless a good leaving group is present at a position activated by a strongly electron-withdrawing group.

N-Substitution and Quaternization Strategies

In this compound, the nitrogen at position 1 is already substituted with a methyl group. The "pyridine-like" nitrogen at position 3, however, possesses a lone pair of electrons in an sp² orbital and is available for alkylation.

This reaction, known as quaternization (a type of Menschutkin reaction), involves treating the imidazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). sigmaaldrich.com This results in the formation of a positively charged 1,2,3-trimethyl-4-acetyl-1H-imidazolium salt. These ionic compounds have markedly different solubility and electronic properties compared to the neutral parent molecule. The kinetics of such reactions have been shown to be influenced by the solvent polarity. sigmaaldrich.com

Table 3: Quaternization of the Imidazole Ring

| Alkylating Agent | Product |

|---|---|

| Methyl Iodide (CH₃I) | 4-Acetyl-1,2,3-trimethyl-1H-imidazol-3-ium iodide |

Design and Synthesis of Conformationally Restricted Analogues

The generation of conformationally restricted analogues is a key strategy in medicinal chemistry to enhance binding affinity, selectivity, and pharmacokinetic properties by reducing the entropic penalty upon binding to a biological target. For this compound, this can be achieved by incorporating the exocyclic acetyl group and the imidazole ring into a new, more rigid bicyclic or polycyclic system.

One illustrative approach, demonstrated with C-2 aroyl imidazole derivatives, involves a multi-step sequence to form a fused heterocyclic system. nih.gov This strategy can be adapted to the 4-acetyl-1,2-dimethylimidazole core. The initial step would be the reduction of the ketone in this compound to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). nih.gov The resulting alcohol possesses a nucleophilic hydroxyl group that can participate in subsequent intramolecular cyclization reactions.

Following the reduction, the alcohol derivative can be reacted with a bifunctional electrophile, such as chloroacetyl chloride. nih.gov This would lead to the formation of an ester intermediate. Subsequent intramolecular cyclization, often promoted by a base, would involve the imidazole ring nitrogen (N1 or N3, though N1 is blocked by a methyl group in the target compound) or an activated carbon on the ring, attacking the electrophilic carbon of the chloroacetyl group. This would result in the formation of a fused ring system, such as an imidazo-oxazinone derivative, effectively locking the conformation of the side chain relative to the imidazole core. nih.gov

A generalized reaction scheme based on this approach is presented below:

Table 1: Proposed Synthesis of a Conformationally Restricted Imidazo-oxazinone Analogue

| Step | Reactant | Reagents and Conditions | Product | Description |

| 1 | This compound | NaBH₄, Methanol, 24h | 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanol | Reduction of the ketone to a secondary alcohol. |

| 2 | 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanol | Chloroacetyl chloride, Base (e.g., Triethylamine), Inert solvent | 2-Chloro-N-(1-(1,2-dimethyl-1H-imidazol-4-yl)ethyl)acetamide (intermediate) | Acylation of the alcohol. |

| 3 | Intermediate from Step 2 | Base (e.g., Sodium hydride), Heat | Fused Imidazo-oxazinone derivative | Intramolecular cyclization to form a rigid bicyclic structure. |

This table presents a hypothetical reaction pathway based on established methodologies for related imidazole derivatives. nih.gov

Exploration of Tandem and Multicomponent Reactions for Scaffold Diversification

Tandem and multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and atom economy. nih.govrsc.orgfigshare.com These strategies are highly applicable for diversifying the scaffold of this compound.

One potential tandem reaction involves an initial aldol (B89426) condensation of the acetyl group. The methyl group of the acetyl moiety is sufficiently acidic to react with various aldehydes in the presence of a base, leading to the formation of α,β-unsaturated ketones (chalcones). acs.org These imidazole-containing chalcones are versatile intermediates for further transformations. For instance, they can act as dienophiles in Diels-Alder reactions, allowing for the construction of complex polycyclic systems in a stereocontrolled manner. acs.org

Table 2: Aldol Condensation and Potential Subsequent Diels-Alder Reaction

| Step | Reactant(s) | Reagents and Conditions | Product | Description |

| 1 | This compound, Benzaldehyde | Base (e.g., NaOH or KOH), Ethanol, Heat | (E)-3-Phenyl-1-(1,2-dimethyl-1H-imidazol-4-yl)prop-2-en-1-one | Formation of an α,β-unsaturated ketone (chalcone). |

| 2 | Product from Step 1, Cyclopentadiene | Lewis Acid Catalyst (e.g., Cu²⁺), Water | Diels-Alder Adduct | [4+2] Cycloaddition to generate a complex polycyclic scaffold. |

This table illustrates a potential reaction sequence based on the reactivity of analogous acetyl-imidazoles. acs.org

Multicomponent reactions offer another avenue for rapid scaffold diversification. While many MCRs focus on the de novo synthesis of the imidazole ring itself, the functional handles on this compound can be exploited in post-modification MCRs. For example, the ketone could potentially be a component in a Biginelli or Hantzsch-type reaction under specific conditions, although this is less common for pre-formed heterocyclic ketones.

A more direct application involves transforming the acetyl group into a different reactive moiety that can then participate in an MCR. For instance, conversion of the ketone to an oxime introduces a new nucleophilic/basic center. nih.gov The treatment of a related 4-acetylphenylamine-based imidazole with hydroxylamine hydrochloride has been shown to produce the corresponding monoketoxime in high yield. nih.gov This oxime derivative could then be a substrate in reactions that build new heterocyclic rings attached to the imidazole core.

The exploration of such reactions allows for the systematic modification of the parent structure, enabling the generation of a library of analogues with diverse steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Advanced Methodologies and Analytical Techniques in Imidazolyl Ethanone Research

High-Throughput Screening in Synthetic Chemistry for Library Generation

High-throughput screening (HTS) has revolutionized the process of drug discovery and materials science by enabling the rapid synthesis and evaluation of large numbers of compounds. nih.gov In the context of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone research, HTS is instrumental in generating extensive libraries of related derivatives. This allows for the systematic exploration of the chemical space around the core imidazolyl ethanone (B97240) scaffold to identify compounds with optimized properties.

The synthesis of a library based on the this compound structure would typically involve a combinatorial approach. Starting with the core 1,2-dimethylimidazole (B154445), a variety of acylating agents could be employed in a parallel synthesis format to introduce diverse ethanone-like moieties at the 4-position. Alternatively, variations could be introduced at the 1 or 2-position of the imidazole (B134444) ring.

Table 1: Illustrative High-Throughput Screening Array for the Synthesis of this compound Analogs

| Well | Imidazole Precursor | Acylating Agent | Catalyst | Solvent |

| A1 | 1,2-Dimethylimidazole | Acetyl chloride | Triethylamine | Dichloromethane |

| A2 | 1,2-Dimethylimidazole | Propionyl chloride | Diisopropylethylamine | Acetonitrile |

| A3 | 1,2-Dimethylimidazole | Butyryl chloride | Pyridine | Tetrahydrofuran |

| B1 | 1-Ethyl-2-methylimidazole | Acetyl chloride | Triethylamine | Dichloromethane |

| B2 | 1-Ethyl-2-methylimidazole | Propionyl chloride | Diisopropylethylamine | Acetonitrile |

| B3 | 1-Ethyl-2-methylimidazole | Butyryl chloride | Pyridine | Tetrahydrofuran |

This miniaturized and automated approach allows for the rapid identification of successful reaction conditions and the generation of a diverse set of compounds for further biological or material screening. scienceintheclassroom.org The use of acoustic dispensing technology can further miniaturize these reactions to the nanomole scale, significantly reducing material consumption and waste. nih.gov

Hyphenated Techniques in Analytical Chemistry (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques are indispensable for the purification, identification, and quantification of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide information on its purity and can be used to identify and quantify it in a reaction mixture. The mass spectrum generated provides a molecular fingerprint, with characteristic fragmentation patterns that can confirm the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, capable of analyzing a wider range of compounds, including those that are not volatile or are thermally labile. wiley.com For the analysis of this compound, a reversed-phase HPLC column could be used to separate the compound from starting materials, byproducts, and other impurities. usda.gov The mass spectrometer then provides mass-to-charge ratio data, allowing for the confirmation of the molecular weight and the elucidation of the structure through fragmentation analysis. usda.gov The careful optimization of LC-MS conditions is crucial for the accurate measurement of imidazole derivatives. wiley.com

Table 2: Representative Analytical Data from Hyphenated Techniques for this compound

| Analytical Technique | Parameter | Value |

| GC-MS | Retention Time | Dependent on column and conditions |

| Key Mass Fragments (m/z) | e.g., Molecular ion, fragments from loss of methyl or acetyl groups | |

| LC-MS | Retention Time | Dependent on column, mobile phase, and gradient |

| [M+H]⁺ (m/z) | Expected value corresponding to the protonated molecule |

The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide even more detailed structural information and enhanced sensitivity for the detection of low-level analytes. usda.gov

Automated Synthesis Platforms and Robotics

The manual synthesis of chemical compounds can be a laborious and time-consuming process, prone to human error. nih.gov Automated synthesis platforms and robotics offer a solution by enabling the precise and reproducible synthesis of molecules with minimal human intervention. nih.govnih.gov These systems can be programmed to perform a sequence of operations, including dispensing reagents, controlling reaction temperature and time, and performing work-up procedures. nih.gov

For the synthesis of this compound, an automated platform could be configured to carry out the acylation of 1,2-dimethylimidazole. The robot would accurately dispense the imidazole precursor, the acylating agent, and the necessary solvent and catalyst into a reaction vessel. The reaction would then be maintained at a specific temperature for a set duration. Upon completion, the system could perform an automated work-up, such as quenching the reaction and extracting the product.

Statistical Design of Experiments (DoE) for Reaction Optimization

To maximize the yield and purity of this compound, the optimization of reaction parameters is essential. Statistical Design of Experiments (DoE) is a powerful methodology for systematically and efficiently exploring the effects of multiple variables on a reaction outcome. derpharmachemica.com Instead of varying one factor at a time, DoE allows for the simultaneous investigation of several parameters, such as temperature, reaction time, and reagent stoichiometry, and their interactions. derpharmachemica.com

A typical DoE approach for the synthesis of this compound might involve a factorial or central composite design to screen for the most influential process parameters. derpharmachemica.com For instance, the factors could be the molar ratio of the acylating agent, the type and amount of catalyst, the reaction temperature, and the reaction time.

Table 3: Example of a 2³ Factorial Design for the Optimization of the Acylation of 1,2-Dimethylimidazole

| Run | Molar Ratio (Acylating Agent) | Temperature (°C) | Time (h) | Observed Yield (%) |

| 1 | Low (-1) | Low (-1) | Low (-1) | 45 |

| 2 | High (+1) | Low (-1) | Low (-1) | 65 |

| 3 | Low (-1) | High (+1) | Low (-1) | 55 |

| 4 | High (+1) | High (+1) | Low (-1) | 75 |

| 5 | Low (-1) | Low (-1) | High (+1) | 50 |

| 6 | High (+1) | Low (-1) | High (+1) | 70 |

| 7 | Low (-1) | High (+1) | High (+1) | 60 |

| 8 | High (+1) | High (+1) | High (+1) | 85 |

By analyzing the results of these experiments using statistical software, a mathematical model can be generated that describes the relationship between the factors and the response (yield). This model can then be used to identify the optimal conditions for the synthesis, leading to a more robust and efficient process. derpharmachemica.com

Future Prospects and Research Horizons for 1 1,2 Dimethyl 1h Imidazol 4 Yl Ethanone Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency

While specific synthetic routes for 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone are not extensively documented in publicly available literature, the synthesis of related acyl-imidazole derivatives provides a fertile ground for future research. Current methods for analogous compounds often involve multi-step processes that may suffer from limitations such as harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.

Potential areas of exploration include:

Direct C-H Acylation: Investigating novel catalytic systems for the direct C-H acylation of 1,2-dimethylimidazole (B154445) would represent a significant advancement, circumventing the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety profiles for the synthesis of this and related compounds.

Biocatalysis: The use of enzymes for the synthesis of this compound could provide a highly selective and sustainable alternative to traditional chemical methods.

A comparative look at the synthesis of related imidazole (B134444) ketones can guide these future efforts. For instance, the synthesis of 1-(1H-imidazol-2-yl)-1-ethanone has been achieved with a 69% yield through a process involving n-butyllithium and N,N-dimethylacetamide. chemicalbook.com The development of novel methods, such as the use of ethynyl (B1212043) benziodoxolones for the synthesis of 4-imidazolidinones, showcases the potential for innovative approaches in imidazole chemistry. gifu-pu.ac.jp

| Compound | Synthetic Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 1-(1H-Imidazol-2-yl)-1-ethanone | Lithiation followed by acylation | n-Butyllithium, N,N-dimethylacetamide | 69% | chemicalbook.com |

| 4-Imidazolidinones | Double Michael-type addition | Ethynyl benziodoxolones, diamides | Not specified | gifu-pu.ac.jp |

| 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime | Reaction with hydroxylamine (B1172632) hydrochloride | Nafimidone, hydroxylamine hydrochloride | Not specified | nih.gov |

Exploration of Supramolecular Chemistry and Self-Assembly

The imidazole moiety is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and coordination with metal ions. The specific substitution pattern of this compound offers unique opportunities for the design of novel supramolecular architectures.

Future research in this area could focus on:

Hydrogen-Bonded Networks: The carbonyl group and the imidazole nitrogen atoms can act as hydrogen bond acceptors, while C-H donors on the imidazole ring and methyl groups can participate in weaker interactions. The systematic study of these interactions could lead to the formation of predictable and functional crystalline solids. For example, the related compound 1-(1H-Imidazol-1-yl)ethanone forms sheet-like structures through C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net

Host-Guest Chemistry: The imidazole ring can be incorporated into larger macrocyclic or cage-like structures capable of encapsulating guest molecules, with potential applications in sensing, drug delivery, and catalysis.

Self-Assembled Monolayers: The functional groups on this compound could be exploited to direct its assembly on surfaces, leading to the formation of ordered monolayers with tailored properties.

Investigations into Material Science Applications (e.g., coordination polymers, catalysts)

The coordination chemistry of imidazole derivatives is a rich and expansive field. The nitrogen atoms of the imidazole ring in this compound are excellent ligands for a wide variety of metal ions, opening the door to the creation of novel coordination polymers and metal-organic frameworks (MOFs).

Key research directions include:

Coordination Polymers and MOFs: By linking metal centers, this compound can be used to construct one-, two-, or three-dimensional coordination polymers. These materials could exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.

Catalysis: Metal complexes of this compound could function as catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity. For instance, dendrimers with arylnickel(II) catalysts supported by carbosilane have been shown to be active in atom-transfer radical addition reactions. cmu.edu

Luminescent Materials: The incorporation of lanthanide or other emissive metal ions into coordination complexes with this compound could lead to the development of novel luminescent materials for applications in lighting and displays.

Advanced Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Advanced theoretical modeling can provide valuable insights that can guide experimental efforts.

Future theoretical studies could include:

Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers of the acetyl group is crucial for understanding its interactions and reactivity.

Electronic Structure Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the electronic properties of the molecule, such as its molecular orbital energies, charge distribution, and electrostatic potential. This information can help to predict its reactivity and its ability to coordinate to metal ions. For example, similar computational studies have been performed on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline to understand its molecular geometry and vibrational frequencies. tandfonline.com

Reaction Mechanism Studies: Theoretical modeling can be employed to elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and design more efficient synthetic routes.

Modeling of Supramolecular Assemblies: Computational methods can be used to simulate the self-assembly of the molecule and to predict the structures and properties of the resulting supramolecular architectures.

| Modeling Technique | Predicted Property/Behavior | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, electrostatic potential | Predicting reactivity and coordination behavior |

| Ab initio methods | Accurate energetic and geometric parameters | Benchmarking DFT results and providing high-accuracy data |

| Molecular Dynamics (MD) | Conformational dynamics, self-assembly processes | Understanding supramolecular behavior in solution |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, properties in complex environments | Investigating biocatalytic applications |

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The functional groups present in this compound make it a valuable building block for the synthesis of more complex organic molecules, particularly those with potential biological activity. The imidazole core is a common motif in many pharmaceuticals and natural products.

Future research in this area could explore:

Derivatization of the Ketone: The acetyl group can be readily transformed into a variety of other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse range of new compounds. The synthesis of oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone demonstrates the potential for such derivatization. nih.govnih.gov

Modification of the Imidazole Ring: While the N-methyl and C2-methyl groups are present, further functionalization of the imidazole ring at the C5 position could be explored to create more complex scaffolds.

Library Synthesis: The versatility of this intermediate lends itself to the creation of compound libraries for high-throughput screening in drug discovery programs. For instance, a series of amine derivatives of 5-aromatic imidazolidine-4-ones were synthesized and evaluated for their biological activity. nih.gov

The development of a scalable 8-step route for a key indole (B1671886) intermediate of orforglipron (B8075279) highlights the importance of robust synthetic methods for key intermediates in pharmaceutical manufacturing. acs.org Similarly, establishing efficient and scalable routes to and from this compound will be critical for its future applications.

Q & A

Q. What are the key structural and physicochemical properties of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, and how are they experimentally determined?

The compound has the molecular formula C₇H₁₀N₂O (MW: 138.17 g/mol) and features an imidazole ring substituted with two methyl groups at positions 1 and 2, and an acetyl group at position 3. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments.

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and imidazole ring modes .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

- X-ray Crystallography : For absolute structural confirmation using programs like SHELXL for refinement .

Q. What is a robust synthetic route for this compound under laboratory conditions?

A general procedure involves condensation reactions with imidazole precursors. For example:

- Reagents : React 2-(1H-imidazol-1-yl)-1-phenyl-ethanone derivatives with (E)-3-(4-nitrophenyl)acrylaldehyde in toluene under nitrogen, catalyzed by piperidine and glacial acetic acid.

- Conditions : Heat at 75°C for 4 hours, followed by silica gel column chromatography (eluent: triethylamine/petroleum ether/ethyl acetate) for purification .

- Yield Optimization : Adjust stoichiometry (1.2 equivalents of aldehyde) and monitor via TLC.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when encountering twinning or low-resolution diffraction patterns?

Advanced refinement strategies include:

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for structure solution, even with twinned data. For macromolecular applications, employ SHELXPRO as an interface .

- ORTEP-3 : Generate graphical representations of thermal ellipsoids to assess disorder or anisotropic displacement .

- Data Contradictions : Address outliers using the Rfree metric and validate with tools like PLATON for symmetry checks.

Q. How does the electron-withdrawing acetyl group influence the reactivity of the imidazole ring in cross-coupling or functionalization reactions?

The acetyl group at C4 deactivates the imidazole ring, directing electrophilic substitutions to the less hindered C5 position. Methodological considerations:

- Nucleophilic Aromatic Substitution : Use strong bases (e.g., LDA) to deprotonate and activate the ring.

- Palladium-Catalyzed Coupling : Optimize conditions (e.g., Buchwald-Hartwig amination) with ligands like XPhos to overcome electron deficiency .

- Spectroscopic Monitoring : Track reaction progress via <sup>13</sup>C NMR to detect regioselectivity.

Q. What analytical challenges arise when distinguishing this compound from structurally similar ethanone-imidazole derivatives, and how are they resolved?

Challenges include differentiating regioisomers (e.g., C4 vs. C5 substitution) and verifying purity. Solutions:

- Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation.

- GC-FTIR : Combine retention indices with FTIR library matching (e.g., carbonyl and ring vibration signatures) .

- High-Resolution MS (HRMS) : Confirm exact mass (theoretical [M+H]⁺ = 139.0972) to rule out contaminants .

Q. How can computational methods predict the biological activity of this compound, particularly in medicinal chemistry contexts?

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes or antifungal receptors) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What are the common pitfalls in scaling up synthesis from milligram to gram quantities, and how are they mitigated?

- Exothermic Reactions : Control temperature rigorously during acetyl group introduction to avoid side reactions (e.g., overalkylation).

- Purification Challenges : Replace column chromatography with recrystallization (solvent: ethanol/water) for scalability .

- Byproduct Formation : Monitor for dimerization via LC-MS and optimize reaction time to minimize byproducts.

Q. How do steric effects from the 1,2-dimethyl groups impact the compound’s coordination chemistry with transition metals?

The methyl groups create steric hindrance, limiting metal binding to the N3 position of the imidazole. Experimental approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.